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Compound of Interest

Compound Name: Chloro(dimethylsulfide)gold(l)

Cat. No.: B1661945

An Application Scientist's Guide to Chloro(dimethylsulfide)gold(l) in Homogeneous Catalysis

Introduction: The Versatile Gateway to Gold
Catalysis

Chloro(dimethylsulfide)gold(l), with the chemical formula (CHs)2SAuClI, is a white, air-stable
solid that has become a cornerstone in the field of homogeneous gold catalysis.[1] Its
popularity stems from its commercial availability and its role as an excellent and versatile
precatalyst.[1][2][3] The dimethyl sulfide ligand is labile and easily displaced by a wide range of
other ligands, such as phosphines or N-heterocyclic carbenes (NHCs), making it a convenient
entry point for the synthesis of more complex and tailored gold(l) catalysts.[1][4][5]

Most homogeneous gold-catalyzed reactions rely on the generation of a cationic gold(l)
species, which acts as a powerful 1t-acid to activate unsaturated C-C bonds (alkynes, allenes,
and alkenes) toward nucleophilic attack.[6][7][8] Chloro(dimethylsulfide)gold(l) is a neutral
gold(l) precursor that is typically activated in situ. This is commonly achieved by abstracting the
chloride ligand with a silver salt containing a non-coordinating anion, such as silver triflate
(AgOTH) or silver hexafluoroantimonate (AgSbFe).[9][10] This process generates the highly
electrophilic and catalytically active cationic gold(l) complex.

This guide provides an in-depth overview of the key applications of
chloro(dimethylsulfide)gold(l), complete with mechanistic insights and detailed protocols for
researchers, scientists, and professionals in drug development.
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Physicochemical Properties and Safety Data

A clear understanding of the catalyst's properties and handling requirements is paramount for
safe and effective experimentation.

Property Value Reference
Chemical Formula C2HeAUCIS [1][11]
Molar Mass 294.55 g-mol—1 [1114]
Appearance White solid/powder [1][4]

CAS Number 29892-37-3 [1][11]

Nearly linear geometry
Structure [1]
(176.9°) around the Au atom

Skin, eye, and respiratory tract
Hazards o [1]
irritation (GHSQ7)

Avoid breathing dust. Use in a

well-ventilated area. Wear

Precautions )
protective gloves, eye
protection.
Store in a tightly closed
Storage container in a dry, well-

ventilated place.

Application I: Hydrofunctionalization of C-C Multiple
Bonds

One of the most powerful applications of gold(l) catalysis is the addition of heteroatom
nucleophiles (O, N, S) across alkynes, allenes, and alkenes. These hydrofunctionalization
reactions provide direct and atom-economical routes to valuable functional groups.[12][13]

Mechanistic Rationale
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The generally accepted mechanism for these transformations involves an "outer-sphere™
attack.[6][10] The cationic gold(l) catalyst first coordinates to the 1t-system of the alkyne or
allene, activating it. The nucleophile then attacks this activated complex from the opposite face.
This is followed by a protodeauration step, which releases the product and regenerates the
active gold catalyst to complete the catalytic cycle.[6]

Catalytic Cycle

Nu-H

Nucleophilic
Attack

[L-Au(mt-alkyne)]* Vinyl-Gold Intermediate g gl (o%e[Vle

Protodeauration
(-HY)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for gold(l)-catalyzed hydrofunctionalization.

Application Protocol: Intramolecular Hydroamination of
Alkenyl Carbamates

This protocol details the synthesis of protected nitrogen heterocycles, a common structural
motif in pharmaceuticals, using a gold(l)-catalyzed intramolecular hydroamination.[10] The
active catalyst is generated in situ from chloro(dimethylsulfide)gold(l) and a phosphine
ligand, followed by chloride abstraction.

Obijective: To synthesize N-Boc-2-methyl-pyrrolidine from N-Boc-pent-4-en-1-amine.
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Materials:

e Chloro(dimethylsulfide)gold(l) [(CH3)2SAuCI|
 Di-tert-butyl(o-biphenyl)phosphine [P(tBu)z(o-biphenyl)]
 Silver Triflate (AgOTHY)

» N-Boc-pent-4-en-1-amine (Substrate)

e Dioxane (Anhydrous)

 Inert atmosphere glovebox or Schlenk line

Standard glassware for organic synthesis
Step-by-Step Methodology:
o Catalyst Preparation (In Situ):

o Inside an inert atmosphere glovebox, add [Au{P(tBu)z(o-bipheny}]ClI (if pre-formed) or
equimolar amounts of (CH3)2SAuCl and P(tBu)z(o-biphenyl) to a dry reaction vial. The
direct use of (CHs)2SAuCI allows for facile ligand exchange to form the desired phosphine
complex.[1]

o Add anhydrous dioxane to dissolve the components.

o Add one equivalent of AQOTT to the solution. A white precipitate of AgCI will form
immediately, indicating the abstraction of the chloride and formation of the cationic gold(l)
catalyst.[10]

» Reaction Setup:

o In a separate flask under an inert atmosphere, dissolve N-Boc-pent-4-en-1-amine (1.0
equiv) in anhydrous dioxane.

o Transfer the prepared catalyst solution (typically 1-5 mol%) to the substrate solution via
cannula.
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e Reaction Conditions:
o Heat the reaction mixture to 60 °C with stirring.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within a few
hours.

e Work-up and Purification:
o Once the reaction is complete, cool the mixture to room temperature.

o Filter the mixture through a short pad of silica gel or celite to remove the AgCI precipitate
and the gold catalyst.

o Rinse the pad with a suitable solvent (e.g., ethyl acetate).
o Concentrate the filtrate under reduced pressure.

o Purify the resulting crude product by flash column chromatography on silica gel to yield the
pure N-Boc-2-methyl-pyrrolidine.

Causality and Insights:

o Choice of Ligand: Bulky, electron-rich phosphine ligands like P(tBu)z(o-biphenyl) are often
used to stabilize the gold(l) center and enhance its catalytic activity.[9]

e Solvent: Dioxane is a common solvent for this reaction, offering good solubility for the
reagents and stability for the catalyst.[10]

» Silver Salt: The use of AgOTf is critical. It acts as a halide scavenger to generate the highly
Lewis acidic cationic gold species necessary for activating the olefin.[7][10]

Application II: Cycloisomerization of Enynes

Gold(l) catalysts are exceptionally effective at promoting the cycloisomerization of enynes
(molecules containing both an alkene and an alkyne). These reactions are powerful tools for
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rapidly building molecular complexity from relatively simple linear precursors, forming diverse
carbocyclic and heterocyclic scaffolds.[14][15][16]

Mechanistic Rationale

The reaction typically proceeds via coordination of the cationic gold(l) catalyst to the alkyne,
triggering a nucleophilic attack from the tethered alkene. This cyclization can occur in different
modes, most commonly a 5-exo-dig or 6-endo-dig pathway.[14][16] This process generates a
cyclopropyl gold carbene or a related gold-stabilized carbocationic intermediate, which can
then undergo various rearrangements or subsequent reactions to yield the final product.[14][15]
[17]

Enyne Cycloisomerization Workflow

1,6-Enyne + [L-Au]*

1-Alkyne Coordination

5-exo-dig Cyclization

Cyclopropyl Gold
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(Skeletal Rearrangementl)
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Caption: Key steps in a typical gold(l)-catalyzed 1,6-enyne cycloisomerization.
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Application Protocol: [2+2] Cycloaddition of Alkynes and
Alkenes

While enyne cycloisomerizations are often intramolecular, chloro(dimethylsulfide)gold(l)
derived catalysts can also promote intermolecular reactions, such as the [2+2] cycloaddition to
form cyclobutenes.[2][4]

Objective: To synthesize a substituted cyclobutene from a terminal alkyne and an alkene.

Materials:

Chloro(dimethylsulfide)gold(l) [(CH3)2SAuCI]
o Trimesitylphosphine [P(Mes)s]

 Silver tetrafluoroborate (AgBFa)

o Terminal alkyne (e.g., Phenylacetylene)

o Alkene (e.g., Norbornene)

e Dichloromethane (DCM, Anhydrous)

 Inert atmosphere

Step-by-Step Methodology:

o Catalyst Preparation:

o In a Schlenk flask under an inert atmosphere, dissolve chloro(dimethylsulfide)gold(l) (1
equiv) and trimesitylphosphine (1 equiv) in anhydrous DCM. Stir for 10-15 minutes to allow
for ligand exchange.

o Add AgBFa4 (1 equiv) to the solution. Stir for another 15 minutes. The formation of AgCl
confirms the generation of the active cationic catalyst.

» Reaction Setup:
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o To the flask containing the catalyst, add the alkene (e.g., norbornene, typically in excess)
followed by the terminal alkyne (e.g., phenylacetylene, 1.0 equiv).

e Reaction Conditions:

o Stir the reaction mixture at room temperature.

o Monitor the reaction by GC-MS. The reaction is generally complete within 12-24 hours.
e Work-up and Purification:

o Upon completion, concentrate the reaction mixture under reduced pressure.

o Subiject the crude residue to flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to isolate the pure cyclobutene product.

Causality and Insights:

o Catalyst Choice: The combination of a gold(l) precursor with a bulky phosphine ligand is
effective for this transformation. The active species is a cationic gold complex that
coordinates to the alkyne.[2][4]

o Reaction Scope: This method is effective for forming substituted cyclobutenes under mild
conditions, showcasing the ability of gold catalysts to facilitate otherwise challenging
cycloadditions.[2]

Application lll: Homogeneous Gold-Catalyzed
Oxidation

While many gold-catalyzed reactions are redox-neutral, there is a growing field of oxidative
gold catalysis.[18][19][20] In these reactions, the gold catalyst facilitates an oxidation process,
often with the use of an external oxidant. Chloro(dimethylsulfide)gold(l) can serve as a
precursor to catalysts for these transformations as well.

Mechanistic Diversity

Oxidative catalysis with gold can proceed through two main pathways:
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o Redox-Neutral Gold(l): The gold(l) catalyst activates the substrate towards attack by an
oxidant (e.g., a sulfoxide or N-oxide), without changing its own oxidation state. The oxidant is
consumed stoichiometrically.[18][20]

o Au(D)/Au(lll) Redox Cycle: In the presence of strong oxidants, the gold(l) species can be
oxidized to a gold(lll) intermediate, which then participates in the catalytic cycle and is
subsequently reduced back to gold(l).[18][20]

Representative Reaction: Oxidation of Alkynes with
Sulfoxides

A common example involves the gold(l)-catalyzed oxidation of alkynes using sulfoxides as the
oxidant to generate 1,2-dicarbonyl compounds (benzils).[18][20]

Catalyst

Substrate Oxidant Product Type Reference
System
Diphenyl )
Aryl Alkynes ] Au(l) complex Benzils [18][20]
Sulfoxide
] 2-Oxo-2-
] Diphenyl ]
Ynamides ) Au(l) complex phenylacetamide  [18][20]
Sulfoxide
S
a_
Terminal Allenes Pyridine N-oxide  Au(l) complex Hydroxy/acyloxy [20]
ketones

This application highlights the expanding utility of gold catalysts beyond simple 1t-acid catalysis
into the realm of complex redox transformations, further cementing the importance of
precursors like chloro(dimethylsulfide)gold(l).[19]

Conclusion

Chloro(dimethylsulfide)gold(l) is far more than a simple chemical compound,; it is a versatile
and indispensable tool in the arsenal of the modern synthetic chemist. Its stability, commercial
availability, and facile conversion into highly active cationic species make it the preferred
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starting point for a vast array of homogeneous catalytic transformations. From the atom-
economical construction of N- and O-heterocycles via hydrofunctionalization to the rapid
assembly of complex polycyclic frameworks through enyne cycloisomerizations and advanced
oxidative processes, this unassuming white powder opens the door to a world of molecular
complexity. A thorough understanding of its activation, the mechanistic principles of the
subsequent catalysis, and precise protocol execution enables researchers to fully harness the
unique power of gold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Chloro(dimethyl sulfide)gold(l) - Wikipedia [en.wikipedia.org]

e 2. (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 [chemicalbook.com]
e 3. chemimpex.com [chemimpex.com]

e 4. powder | Sigma-Aldrich [sigmaaldrich.cn]

e 5. A Useful Gold(l) Complex Precursor Usable for the Preparation of Various Gold (1)
Complexes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

¢ 6. Mechanistic Study of Gold(l)-Catalyzed Intermolecular Hydroamination of Allenes - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. mdpi.com [mdpi.com]
e 8. pubs.acs.org [pubs.acs.org]
e 9. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nim.nih.gov]

e 10. Gold(l)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-
chemistry.org]

e 11. strem.com [strem.com]
e 12. pubs.acs.org [pubs.acs.org]

e 13. know-todays-news.com [know-todays-news.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1661945?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Chloro(dimethyl_sulfide)gold(I)
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7416787.htm
https://www.chemimpex.com/products/41205
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/420727
https://www.tcichemicals.com/IN/en/product/tci-topics/ProductHighlights_20150119
https://www.tcichemicals.com/IN/en/product/tci-topics/ProductHighlights_20150119
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939907/
https://www.mdpi.com/2073-4344/13/6/921
https://pubs.acs.org/doi/10.1021/cr000436x
https://pmc.ncbi.nlm.nih.gov/articles/PMC4479959/
https://www.organic-chemistry.org/abstracts/lit1/170.shtm
https://www.organic-chemistry.org/abstracts/lit1/170.shtm
https://www.strem.com/product/79-0345
https://pubs.acs.org/doi/10.1021/acs.organomet.2c00354
https://know-todays-news.com/recent-advances-in-gold-catalyzed-addition-reactions-to-carbon-carbon-multiple-bonds/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 14. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold
complexes - PMC [pmc.ncbi.nlm.nih.gov]

e 15. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold
complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

e 16. pubs.acs.org [pubs.acs.org]

e 17. pubs.acs.org [pubs.acs.org]

o 18. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nim.nih.gov]
e 19. Homogeneous Gold-Catalyzed Oxidation Reactions [escholarship.org]

e 20. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Applications of chloro(dimethylsulfide)gold(l) in
homogeneous catalysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661945#applications-of-chloro-dimethylsulfide-gold-
i-in-homogeneous-catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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